2-Hydroxyethyl phosphate
Overview
Description
2-Hydroxyethyl phosphate is an organophosphorus compound with the molecular formula C2H7O5P. It is a derivative of ethylene glycol where one of the hydroxyl groups is replaced by a phosphate group. This compound is known for its role in various biochemical and industrial processes due to its unique chemical properties.
Mechanism of Action
Target of Action
2-Hydroxyethyl phosphate is a phosphoric acid-based ester . It’s used in surface functionalization of polytetrafluoroethylene (PTFE) for craniofacial applications
Mode of Action
It’s known that phosphonates mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes . This suggests that this compound may interact with its targets by mimicking the natural substrates of these enzymes, leading to changes in their activity.
Biochemical Pathways
For instance, it might interfere with the normal function of enzymes that recognize and bind to phosphate groups, thereby affecting the downstream effects of these enzymes .
Pharmacokinetics
Its solubility in methanol and water suggests that it could potentially be absorbed and distributed in the body
Action Environment
It’s known to be hygroscopic , suggesting that its stability and efficacy could potentially be affected by humidity levels in the environment.
Biochemical Analysis
Biochemical Properties
2-Hydroxyethyl phosphate is involved in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a required intermediate in Fosfomycin biosynthesis . The nature of these interactions is complex and often involves the transfer of phosphate groups, which is a key process in many metabolic pathways .
Cellular Effects
This compound influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used to molecularly engineer poly (2-hydroxyethyl methacrylate) hydrogels to enhance the swelling dynamics and improve the ability of hydrogel sponges to facilitate cell adhesion and mineralization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. For instance, it has been shown that the phosphate groups significantly enhance the complexation ability between the phosphate-based poly (2-hydroxyethyl methacrylate) superplasticizer and cement particles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has a certain degree of stability, but can also undergo degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, it is known that phosphate homeostasis is crucial in animal models, and disturbances can lead to severe health issues .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels. For instance, it is part of the pathways that regulate phosphate homeostasis in cells .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles based on the needs of the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl phosphate can be synthesized through the reaction of ethylene glycol with phosphoric acid. The reaction typically involves heating ethylene glycol with phosphoric acid under controlled conditions to yield this compound. The reaction can be represented as follows:
C2H4(OH)2+H3PO4→C2H7O5P+H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous reactors where ethylene glycol and phosphoric acid are fed into the reactor at controlled rates. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid and other oxidation products.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Esterification: It can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as thionyl chloride can be used for substitution reactions.
Esterification: Acid catalysts like sulfuric acid are commonly used.
Major Products
Oxidation: Phosphoric acid and ethylene glycol derivatives.
Substitution: Various substituted phosphates.
Esterification: Phosphate esters.
Scientific Research Applications
2-Hydroxyethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It plays a role in biochemical pathways involving phosphate transfer.
Medicine: It is used in the formulation of certain pharmaceuticals and as a component in drug delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Ethylene glycol phosphate
- Glycerol phosphate
- Phosphoethanolamine
Comparison
2-Hydroxyethyl phosphate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Compared to ethylene glycol phosphate and glycerol phosphate, it has a simpler structure, making it easier to synthesize and use in various applications. Phosphoethanolamine, on the other hand, has additional functional groups that provide different reactivity and applications.
Properties
IUPAC Name |
2-hydroxyethyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O5P/c3-1-2-7-8(4,5)6/h3H,1-2H2,(H2,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIBVZXUNDZWRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25852-91-9 | |
Record name | Polyoxyethylene ether phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25852-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6062046 | |
Record name | 2-Hydroxyethyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,2-Ethanediol, phosphate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
1892-26-8, 52012-13-2 | |
Record name | 1,2-Ethanediol, 1-(dihydrogen phosphate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1892-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxyethyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Ethanediol, 1-(dihydrogen phosphate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Ethanediol, phosphate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxyethyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Ethanediol, phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.350 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-hydroxyethyl phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYETHYL PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9Q6CQQ956 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Hydroxyethyl phosphate in the context of Tris(2-chloroethyl) phosphate (TRCP) metabolism?
A1: this compound is a component of a key metabolite identified in the study of Tris(2-chloroethyl) phosphate (TRCP) metabolism. Specifically, the glucuronide of Bis(2-chloroethyl) this compound was found in the urine of rats and mice subjected to TRCP administration. [] This suggests that this compound, as part of this larger conjugate, plays a role in the detoxification and excretion pathway of TRCP.
Q2: How is this compound used in the synthesis of biologically relevant molecules?
A2: this compound plays a crucial role in synthesizing modified analogs of 1D-myo-Inositol 1,2,6-trisphosphate (α-trinositol). This is achieved by first acylating α-trinositol and then alkylating the phosphate groups with 2-benzyloxyethyl iodide. After deprotection, this process yields analogs with altered phosphate groups. [, ] These analogs are valuable tools for studying the biological activity of α-trinositol and its related pathways.
Q3: Beyond inositol phosphates, are there other applications of this compound in synthesis?
A3: Yes, this compound is a versatile building block in organic synthesis. For instance, it is used in conjunction with hydrobenzoin cyclic phosphate and diphenyl phosphorochloridate to phosphorylate various hydroxylic compounds. [] This method, applied to molecules like butanol and methyl ribofuranoside, highlights the utility of this compound in creating phosphate derivatives of diverse molecules.
Q4: Can you elaborate on the significance of this compound derivatives in studying biological processes?
A4: Derivatives of this compound, like those synthesized from α-trinositol, offer crucial advantages in understanding biological systems. These modifications, while altering steric and ionization properties, retain the ability to participate in hydrogen bonding and ionic interactions. [, ] This allows researchers to probe the specific roles of these interactions in the biological activity of the parent molecule.
Q5: Has this compound been investigated in the context of environmental sustainability?
A5: Indeed, research has explored the use of this compound as a potential eco-friendly alternative to existing flame retardants. For example, a study focusing on the design of safer and more sustainable chemicals investigated Di-n-butyl (2-Hydroxyethyl) phosphate as a potential replacement for the flame retardant Triisobutylphosphate (TiBP). [, ] This research highlights the potential of this compound derivatives in developing environmentally benign solutions.
Q6: Are there any studies exploring the potential toxicity of this compound derivatives?
A6: Research on Tris(2-butoxyethyl) phosphate (TBOEP) metabolism identified Bis(2-butoxyethyl) this compound as a major metabolite formed in human hepatocytes. [] This finding underscores the importance of investigating the potential toxicological effects of this compound derivatives, especially in light of their increasing use and potential environmental exposure. Further research in this area is crucial to ensure the safe implementation of these compounds.
Q7: How is this compound being utilized in material science?
A7: this compound is incorporated into layered double hydroxide (LDH) structures to create novel organic-inorganic hybrid materials. These materials exhibit promising corrosion inhibition properties, particularly when used as a functionalized filler in epoxy-based polymer coatings for aluminum. [] This application demonstrates the versatility of this compound in developing advanced materials with tailored functionalities.
Q8: What analytical techniques are used to study this compound and its derivatives?
A8: Various analytical methods are employed to characterize and quantify this compound and its derivatives. Liquid chromatography coupled with mass spectrometry, often using high-resolution instruments like quadrupole-time-of-flight (Q-TOF) mass spectrometry, is a common approach. [] This technique provides detailed information about the molecular weight and structure of the compounds, as well as their abundance in biological or environmental samples.
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